![molecular formula C19H15N3O7 B11534956 (5E)-5-[(4-methoxy-3-nitrophenyl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11534956.png)
(5E)-5-[(4-methoxy-3-nitrophenyl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-5-[(4-methoxy-3-nitrophenyl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that includes methoxy, nitro, and diazinane groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(4-methoxy-3-nitrophenyl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The starting materials often include 4-methoxy-3-nitrobenzaldehyde and 2-methoxyphenylhydrazine. The reaction conditions usually require a solvent such as ethanol or methanol and a catalyst like acetic acid. The reaction proceeds through a condensation process, forming the desired product after purification steps such as recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time ensures consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
(5E)-5-[(4-methoxy-3-nitrophenyl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a wide range of functionalized compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5E)-5-[(4-methoxy-3-nitrophenyl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it a valuable tool for understanding biological processes at the molecular level.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its interactions with biological targets suggest it may have applications in drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry
In industry, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty products.
Mecanismo De Acción
The mechanism of action of (5E)-5-[(4-methoxy-3-nitrophenyl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The methoxy groups also play a role in stabilizing the compound and facilitating its interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Dichlorobenzophenone: This compound shares some structural similarities but differs in its functional groups and overall reactivity.
Uniqueness
What sets (5E)-5-[(4-methoxy-3-nitrophenyl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione apart is its combination of methoxy, nitro, and diazinane groups. This unique structure allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research.
Propiedades
Fórmula molecular |
C19H15N3O7 |
|---|---|
Peso molecular |
397.3 g/mol |
Nombre IUPAC |
(5E)-5-[(4-methoxy-3-nitrophenyl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C19H15N3O7/c1-28-15-6-4-3-5-13(15)21-18(24)12(17(23)20-19(21)25)9-11-7-8-16(29-2)14(10-11)22(26)27/h3-10H,1-2H3,(H,20,23,25)/b12-9+ |
Clave InChI |
GXMYJHIDOISRNW-FMIVXFBMSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=CC=C3OC)[N+](=O)[O-] |
SMILES canónico |
COC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(3-fluorophenyl)methylidene]-8-methyl-1,2-bis(propylsulfonyl)indolizine-3-carbohydrazide](/img/structure/B11534878.png)
![3-iodo-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide](/img/structure/B11534883.png)
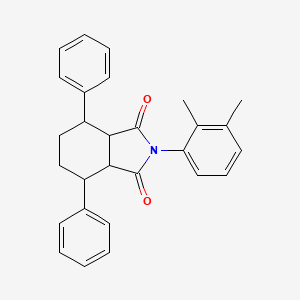
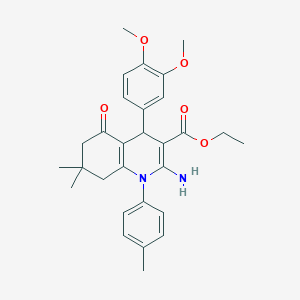
![N'-[(E)-{4-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]pyridine-3-carbohydrazide](/img/structure/B11534899.png)
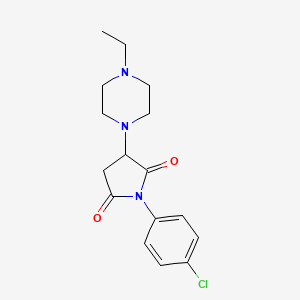
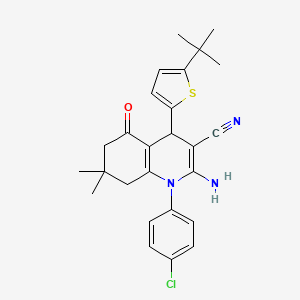
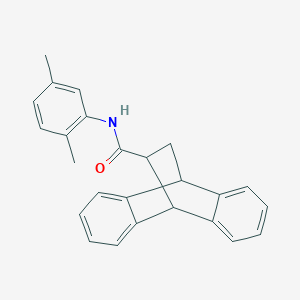
![2-[(4-methoxy-3-nitrobenzyl)sulfanyl]-4-phenyl-1H-imidazole](/img/structure/B11534921.png)
![4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11534931.png)
![4-[(E)-{2-[(4-chlorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11534937.png)
![methyl 4-[(E)-(2-{4-[(4-fluorophenyl)amino]-4-oxobutanoyl}hydrazinylidene)methyl]benzoate](/img/structure/B11534943.png)


